molecular formula C6H2BBrF5K B8098970 Potassium (2-bromo-4,5-difluorophenyl)trifluoroborate

Potassium (2-bromo-4,5-difluorophenyl)trifluoroborate

Cat. No. B8098970
M. Wt: 298.89 g/mol
InChI Key: ILQFVWSICGNJAL-UHFFFAOYSA-N
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Description

Potassium (2-bromo-4,5-difluorophenyl)trifluoroborate is a chemical compound with the IUPAC name potassium (2-bromo-4,5-difluorophenyl)trifluoroborate .


Synthesis Analysis

Potassium trifluoroborate salts are used as reagents for difficult alkyl transfers . The Suzuki-Miyaura cross-coupling reaction is a common method for this type of transformation . The organoboron reagents used in this reaction can be prepared using various routes and are compatible with a broad range of functional groups .


Molecular Structure Analysis

The InChI code for Potassium (2-bromo-4,5-difluorophenyl)trifluoroborate is 1S/C6H2BBrF5.K/c8-4-2-6(10)5(9)1-3(4)7(11,12)13;/h1-2H;/q-1;+1 .


Physical And Chemical Properties Analysis

Potassium (2-bromo-4,5-difluorophenyl)trifluoroborate is a solid substance stored at a temperature of 2-8°C .

Mechanism of Action

The Suzuki-Miyaura cross-coupling reaction is a powerful means to effect transformations . The organoboron reagents employed in this reaction can be prepared readily using a variety of routes and have a high compatibility with a broad range of functional groups .

Safety and Hazards

This chemical is considered hazardous by the 2012 OSHA Hazard Communication Standard . It can cause skin corrosion/irritation, serious eye damage/eye irritation, and specific target organ toxicity (single exposure) with the target organ being the respiratory system .

Future Directions

Potassium trifluoroborate salts are a special class of organoboron reagents that offer several advantages over the corresponding boronic acids and esters . They are moisture- and air-stable, and are remarkably compliant with strong oxidative conditions . This makes them convenient and stable reagents for difficult alkyl transfers .

properties

IUPAC Name

potassium;(2-bromo-4,5-difluorophenyl)-trifluoroboranuide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H2BBrF5.K/c8-4-2-6(10)5(9)1-3(4)7(11,12)13;/h1-2H;/q-1;+1
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ILQFVWSICGNJAL-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

[B-](C1=CC(=C(C=C1Br)F)F)(F)(F)F.[K+]
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H2BBrF5K
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

298.89 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Potassium (2-bromo-4,5-difluorophenyl)trifluoroborate

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